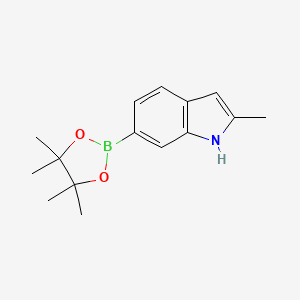

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Overview

Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the formation of the boronic ester moiety followed by its attachment to the indole ring. One common method involves the reaction of 2-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Various reduced derivatives of the indole compound.

Substitution: Biaryl or vinyl-indole derivatives.

Scientific Research Applications

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. In biological applications, the compound’s mechanism would depend on its specific target and the nature of its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties that can influence its reactivity and interactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.

Biological Activity

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that belongs to the class of boronic esters. It features a boron atom within a dioxaborolane ring attached to an indole core, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 257.14 g/mol. The synthesis typically involves the reaction of 2-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate under inert conditions at elevated temperatures.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions:

- Cross-Coupling Reactions : The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.

- Kinase Inhibition : Preliminary studies suggest that similar compounds can act as kinase inhibitors, impacting pathways involved in cancer progression by modulating protein interactions and enzymatic activities .

Anticancer Properties

Research has indicated that compounds containing indole and boronic ester functionalities exhibit promising anticancer activity. For instance:

- Inhibition of Kinases : Certain derivatives have shown inhibitory effects on kinases involved in tumor growth and progression. The structure of this compound suggests potential interactions with targets such as mTOR and CDK1, which are critical in cancer biology .

Pharmacological Studies

A study examining small molecule kinase inhibitors highlighted that compounds similar to this compound demonstrated low nanomolar IC50 values against specific kinases involved in cancer signaling pathways. Such potency indicates a strong potential for therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of related compounds:

| Study | Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|---|

| Study 1 | Compound A | mTOR | 50 | Inhibition of cell proliferation |

| Study 2 | Compound B | CDK1 | 100 | Induction of apoptosis |

| Study 3 | Compound C | EGFR | 200 | Reduced signaling pathway activation |

These studies suggest that modifications to the indole structure can enhance biological activity and selectivity towards specific targets.

Applications in Drug Discovery

The compound's ability to act as a building block in organic synthesis makes it valuable for drug discovery. Its role in synthesizing novel therapeutic agents through cross-coupling reactions can lead to the development of new drugs targeting various diseases, particularly cancers.

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZWUCBEARZUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.